Crispolide

Description

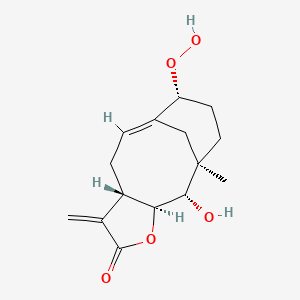

Structure

3D Structure

Propriétés

Formule moléculaire |

C15H20O5 |

|---|---|

Poids moléculaire |

280.32 g/mol |

Nom IUPAC |

(1R,2S,3S,7S,9E,11R)-11-hydroperoxy-2-hydroxy-1-methyl-6-methylidene-4-oxatricyclo[8.3.1.03,7]tetradec-9-en-5-one |

InChI |

InChI=1S/C15H20O5/c1-8-10-4-3-9-7-15(2,6-5-11(9)20-18)13(16)12(10)19-14(8)17/h3,10-13,16,18H,1,4-7H2,2H3/b9-3+/t10-,11+,12-,13+,15+/m0/s1 |

Clé InChI |

JXXWNBNYEWOORY-KHTYUQOESA-N |

SMILES isomérique |

C[C@]12CC[C@H](/C(=C/C[C@@H]3[C@@H]([C@H]1O)OC(=O)C3=C)/C2)OO |

SMILES canonique |

CC12CCC(C(=CCC3C(C1O)OC(=O)C3=C)C2)OO |

Origine du produit |

United States |

Sourcing, Isolation, and Biosynthetic Pathways of Crispolide

Natural Occurrence and Ecological Context of Crispolide

This compound is a secondary metabolite, meaning it is not directly involved in the normal growth, development, or reproduction of the organism that produces it. Instead, such compounds often play a crucial role in the plant's interaction with its environment.

The primary and most well-documented natural source of this compound is the plant species Tanacetum vulgare, commonly known as tansy. Specifically, it has been isolated from the aerial parts of Tanacetum vulgare var. crispum and has also been identified in other chemotypes of this species. oatext.comcore.ac.uk Tanacetum vulgare belongs to the Asteraceae family, which is renowned for its rich production of sesquiterpene lactones. oatext.com

While this compound is established as a phytochemical, there is currently no significant scientific literature identifying microbial sources for its production. The biosynthesis of such complex terpenes is predominantly associated with the plant kingdom.

Table 1: Identified Natural Sources of this compound

| Kingdom | Family | Species | Plant Part |

| Plantae | Asteraceae | Tanacetum vulgare | Aerial parts |

The chemical composition of Tanacetum vulgare is not uniform across all populations of the plant. In fact, there is considerable chemical diversity, leading to the classification of different "chemotypes." A chemotype is a distinct chemical phenotype within a species that produces a different set of secondary metabolites. Studies have shown that the terpenoid profile of Tanacetum vulgare can vary significantly based on geographical location. biorxiv.orgnih.govmdpi.com

This intraspecific chemical variability extends to the production of sesquiterpenoids, including this compound. While one chemotype might be a rich source of this compound, another may produce it in negligible amounts or not at all. oatext.comnih.gov The distribution of this compound within the plant itself (e.g., leaves, flowers, stems) has not been extensively detailed in available literature, but it is generally extracted from the aerial parts of the plant.

Methodologies for this compound Isolation and Purification

The isolation and purification of this compound from its natural matrix is a multi-step process that involves initial extraction followed by advanced separation techniques to obtain the pure compound.

The initial step in isolating this compound involves extracting the compound from the dried and powdered aerial parts of Tanacetum vulgare. Given that this compound is a moderately polar molecule, polar organic solvents are typically employed for this purpose.

Commonly used extraction methods for sesquiterpene lactones from Tanacetum species include:

Maceration: This technique involves soaking the plant material in a solvent (such as methanol (B129727) or ethanol) for an extended period, allowing the soluble compounds to diffuse into the solvent. nih.govresearchgate.net

Soxhlet Extraction: A more efficient method where the plant material is continuously washed with a distilled solvent, which is a highly effective technique for extracting compounds of interest. nih.gov

The resulting crude extract contains a complex mixture of compounds, including this compound, other sesquiterpenoids, flavonoids, and chlorophylls, which necessitates further purification.

Following the initial extraction, the crude extract undergoes a series of chromatographic separations to isolate this compound from other co-extracted compounds. Chromatography is a laboratory technique for the separation of a mixture.

The purification of this compound typically involves:

Column Chromatography: The crude extract is first passed through a column packed with a stationary phase, such as silica (B1680970) gel. Different compounds in the mixture travel through the column at different rates depending on their affinity for the stationary phase and the polarity of the mobile phase (the solvent), allowing for the separation of fractions with increasing purity.

High-Performance Liquid Chromatography (HPLC): For final purification, HPLC is often employed. This technique uses high pressure to pass the solvent through a column packed with a fine stationary phase, providing high resolution and allowing for the isolation of pure this compound.

Once a seemingly pure sample of this compound is obtained, its purity must be assessed, and its chemical structure must be unequivocally confirmed.

The purity of the isolated this compound is typically evaluated using chromatographic techniques. A single, sharp peak in an HPLC chromatogram or a single spot on a Thin-Layer Chromatography (TLC) plate under various solvent systems is a strong indicator of high purity.

The structural elucidation of this compound relies on a combination of spectroscopic methods that provide detailed information about its molecular structure. The structure of this compound was initially determined using Nuclear Magnetic Resonance (NMR) spectroscopy and later confirmed through X-ray crystallography of a derivative of the natural product. uq.edu.au

Table 2: Spectroscopic Data for the Characterization of this compound

| Technique | Type of Information Obtained | Relevance to this compound Characterization |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ||

| ¹H NMR | Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. | Determines the proton framework of the molecule, including the chemical shifts and coupling constants of each proton. |

| ¹³C NMR | Reveals the number of non-equivalent carbons and their chemical environment (e.g., C=O, C=C, C-O). | Identifies the carbon skeleton of this compound, including the carbonyl of the lactone and the carbons of the double bonds. |

| 2D NMR (e.g., COSY, HMQC, HMBC) | Establishes correlations between protons and carbons, allowing for the assembly of the molecular structure. | Confirms the connectivity of atoms within the this compound molecule, leading to its complete structural assignment. |

| Mass Spectrometry (MS) | ||

| EI-MS or ESI-MS | Determines the molecular weight of the compound and provides information on its fragmentation pattern. | Confirms the molecular formula of this compound (C₁₅H₂₀O₅) and provides structural clues based on how the molecule breaks apart. foodb.ca |

| High-Resolution Mass Spectrometry (HRMS) | Provides a highly accurate mass measurement. | Allows for the unambiguous determination of the elemental composition of this compound. |

Elucidation of this compound Biosynthetic Routes

The intricate molecular architecture of this compound, a sesquiterpenoid lactone with a modified germacrane (B1241064) skeleton, originates from a complex and stereochemically controlled biosynthetic pathway. While the complete enzymatic sequence leading to this compound has not been fully elucidated in its native producer, Tanacetum vulgare, extensive research into the biosynthesis of related sesquiterpenoid lactones in the Asteraceae family provides a robust framework for proposing a plausible route. This pathway begins with fundamental precursors from primary metabolism and involves a series of enzymatic transformations, including cyclizations, oxidations, and rearrangements, to yield the final intricate structure.

Proposed Biosynthetic Precursors and Intermediates for this compound

The biosynthesis of this compound is believed to commence with the universal precursor for all sesquiterpenoids, farnesyl pyrophosphate (FPP). FPP itself is synthesized through the mevalonate (B85504) (MVA) pathway, which utilizes acetyl-CoA as its primary building block. The formation of the characteristic germacrane skeleton of this compound is a pivotal step, initiated by the cyclization of FPP.

From Farnesyl Pyrophosphate to Germacrene A: The first committed step in the biosynthesis of most germacrane-type sesquiterpenoid lactones is the conversion of FPP to (+)-germacrene A. plos.orgnih.gov This reaction is catalyzed by a class of enzymes known as terpene synthases, or more specifically, (+)-germacrene A synthase (GAS). This enzyme facilitates a complex intramolecular cyclization of the linear FPP molecule, establishing the 10-membered ring characteristic of the germacrane skeleton.

Oxidation to Germacrene A Acid: Following the formation of the germacrene A hydrocarbon backbone, a series of oxidative modifications are initiated. A key intermediate in the pathway is germacra-1(10),4,11(13)-trien-12-oic acid (germacrene A acid). The conversion of germacrene A to germacrene A acid is catalyzed by a cytochrome P450 monooxygenase, specifically a germacrene A oxidase (GAO). plos.orgresearchgate.net This enzyme typically performs a three-step oxidation of the C12-methyl group of germacrene A, proceeding through alcohol and aldehyde intermediates to the corresponding carboxylic acid. plos.org

Hydroxylation and Lactonization: The formation of the lactone ring is a defining feature of sesquiterpenoid lactones. In many cases, this is preceded by the hydroxylation of the germacrene A acid intermediate. For germacranolides, this often involves hydroxylation at the C6 or C8 position, catalyzed by other specific cytochrome P450 enzymes. nih.govnih.gov Subsequent to hydroxylation, the molecule undergoes lactonization to form the characteristic five-membered lactone ring. The specific hydroxylase involved dictates the stereochemistry of the resulting lactone.

Formation of the Hydroperoxy Group: A distinctive feature of this compound is the presence of a hydroperoxy group. The enzymatic introduction of a hydroperoxide into a sesquiterpene backbone is a less commonly characterized step. It is hypothesized that this transformation could be catalyzed by a lipoxygenase (LOX) or a cytochrome P450 enzyme with peroxygenase activity. wikipedia.orgbeilstein-journals.org Lipoxygenases are known to catalyze the dioxygenation of polyunsaturated fatty acids and could potentially act on a suitable sesquiterpene intermediate. mdpi.comnih.gov Alternatively, certain cytochrome P450s can exhibit peroxygenase activity, utilizing hydroperoxides to oxygenate substrates. nih.gov Further research is required to identify the specific enzyme responsible for this critical step in this compound biosynthesis.

A proposed biosynthetic pathway for the core structure of this compound is outlined below:

| Step | Precursor | Intermediate/Product | Enzyme Class (Proposed) |

| 1 | Farnesyl Pyrophosphate (FPP) | (+)-Germacrene A | (+)-Germacrene A Synthase (GAS) |

| 2 | (+)-Germacrene A | Germacrene A Acid | Germacrene A Oxidase (GAO) - a Cytochrome P450 |

| 3 | Germacrene A Acid | Hydroxylated Germacrene A Acid | Cytochrome P450 Hydroxylase |

| 4 | Hydroxylated Germacrene A Acid | Lactone Intermediate | Lactone Synthase (potentially spontaneous) |

| 5 | Lactone Intermediate | This compound | Lipoxygenase (LOX) or Cytochrome P450 Peroxygenase |

Enzymatic Transformations and Stereochemical Control in this compound Formation

The biosynthesis of this compound is a testament to the remarkable precision of enzymatic catalysis, where each step is tightly regulated to ensure the correct stereochemical outcome. The key enzymatic transformations include the initial cyclization of FPP and a series of subsequent oxidative modifications.

The stereospecificity of the entire pathway is established early on by the action of (+)-germacrene A synthase. This enzyme not only catalyzes the formation of the 10-membered ring but also sets the absolute stereochemistry of the chiral centers within the germacrane skeleton. The folding of the FPP substrate within the enzyme's active site dictates the trajectory of the cyclization cascade, leading to the formation of the specific (+)-enantiomer of germacrene A.

The formation of the hydroperoxy group in this compound also requires strict stereochemical control. If a lipoxygenase is involved, these enzymes are known for their high degree of stereospecificity in the oxygenation of their substrates. The stereochemical outcome of the reaction would be dependent on the specific lipoxygenase isozyme present in Tanacetum vulgare. Similarly, if a cytochrome P450 enzyme is responsible, its active site architecture would dictate the stereochemistry of the hydroperoxidation.

Genetic and Molecular Basis of this compound Production in Organisms

The production of this compound in Tanacetum vulgare is genetically encoded, with specific genes responsible for the expression of the biosynthetic enzymes. While the gene cluster for this compound biosynthesis has not been explicitly identified, studies on other members of the Asteraceae family provide a strong indication of the genetic framework involved.

The genes encoding the enzymes for sesquiterpenoid lactone biosynthesis are often found to be organized in biosynthetic gene clusters on the plant's chromosomes. This co-localization facilitates the coordinated regulation of the entire pathway. Key gene families implicated in this process include:

Terpene Synthase (TPS) Genes: The gene encoding (+)-germacrene A synthase belongs to the large and diverse TPS gene family. Different members of this family are responsible for producing the vast array of terpenoid skeletons found in plants.

Cytochrome P450 (CYP) Genes: The genes for the various oxidative enzymes, such as germacrene A oxidase and the specific hydroxylases, are part of the extensive cytochrome P450 superfamily. nih.gov The CYP71 clan, in particular, has been shown to be heavily involved in the functionalization of sesquiterpene backbones in Asteraceae. lublin.pl For instance, studies in pyrethrum (Tanacetum cinerariifolium), a close relative of T. vulgare, have identified candidate genes for GAS, GAO, and a costunolide (B1669451) synthase (a type of hydroxylase) from trichome-specific EST libraries. nih.gov

Regulatory Genes: The expression of these biosynthetic genes is often controlled by transcription factors. These regulatory proteins can bind to the promoter regions of the biosynthetic genes, thereby activating or repressing their transcription in response to developmental cues or environmental stimuli.

The identification and characterization of the specific TPS, CYP, and regulatory genes from Tanacetum vulgare will be essential for a complete understanding of this compound biosynthesis and for potential biotechnological applications aimed at enhancing its production.

Despite a comprehensive search for the specific spectroscopic data required to detail the structural elucidation and conformational analysis of this compound, a primary scientific publication containing the complete ¹H NMR, ¹³C NMR, 2D NMR (COSY, HMQC, HMBC, NOESY), and mass spectrometry fragmentation data could not be located. As a result, the detailed article with interactive data tables as requested cannot be generated at this time.

The structural elucidation of a natural product like this compound relies fundamentally on the acquisition and interpretation of this specific spectroscopic data. The process, as outlined in the requested article structure, would involve a systematic analysis of each piece of spectroscopic evidence to build up the molecular structure from individual atoms and their connections to the final three-dimensional conformation.

A summary of how this data would theoretically be used is as follows:

High-Resolution Mass Spectrometry (HRMS) would be used to determine the precise molecular weight and, from that, the exact molecular formula (C₁₅H₂₀O₅). Analysis of the fragmentation pattern would provide initial clues about the core structure and the presence of specific functional groups by observing the masses of lost neutral fragments.

¹³C NMR Spectroscopy would reveal the number of unique carbon atoms in the molecule and provide information about their chemical environment (e.g., carbonyls, olefins, carbons bearing oxygen).

¹H NMR Spectroscopy would indicate the number of different types of protons, their chemical environments, and, through spin-spin coupling patterns, which protons are adjacent to one another.

2D NMR Spectroscopy , including COSY, HMQC (or HSQC), and HMBC experiments, would be crucial for establishing the connectivity of the carbon skeleton. COSY would confirm proton-proton couplings, HMQC/HSQC would link protons to the carbons they are directly attached to, and HMBC would reveal longer-range connections between protons and carbons, allowing for the assembly of the complete molecular framework.

NOESY Spectroscopy would provide information about the spatial proximity of protons, which is essential for determining the relative stereochemistry and the preferred conformation of the molecule in solution.

Without access to the raw or published data from these experiments for this compound, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy.

Structural Elucidation and Conformational Analysis of Crispolide

Spectroscopic Methodologies for Crispolide Structure Determination

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Characterization

Spectroscopic techniques such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental in identifying the functional groups present in a molecule like this compound.

IR spectroscopy is used to identify the vibrational modes of specific bonds within a molecule. For this compound, the presence of a γ-lactone ring, a hydroxyl group, and a hydroperoxide group would give rise to characteristic absorption bands. The carbonyl group (C=O) of the γ-lactone typically exhibits a strong absorption in the region of 1760-1800 cm⁻¹. The hydroxyl (O-H) stretching vibration from the alcohol and hydroperoxide groups would be expected to produce a broad band in the region of 3200-3600 cm⁻¹. Carbon-carbon double bonds (C=C) within the structure would also show characteristic absorptions.

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. Chromophores, the parts of a molecule that absorb light, in this compound would include the α,β-unsaturated γ-lactone and any other conjugated double bonds. The λmax (wavelength of maximum absorbance) values obtained from a UV-Vis spectrum can help to confirm the presence and extent of conjugation within the molecular framework. For similar sesquiterpene lactones, absorptions are often observed in the 200-300 nm range.

| Functional Group | Expected IR Absorption Range (cm⁻¹) | Expected UV-Vis Absorption (λmax) |

| γ-Lactone (C=O) | 1760-1800 (strong) | ~210-230 nm (if α,β-unsaturated) |

| Hydroxyl (O-H) | 3200-3600 (broad) | N/A |

| Hydroperoxide (O-O-H) | Broad O-H stretch ~3200-3600, C-O stretch ~1100-1200 | N/A |

| Alkene (C=C) | ~1640-1680 | May contribute to overall UV absorption |

Chiroptical Spectroscopy (CD, ORD) for Absolute Configuration Assignment

Chiroptical techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for determining the absolute configuration of chiral molecules like this compound. These methods measure the differential interaction of the molecule with left and right circularly polarized light.

CD spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength. The resulting spectrum shows positive or negative peaks, known as Cotton effects, which are characteristic of the spatial arrangement of atoms around the chromophores. The sign and magnitude of these Cotton effects are highly sensitive to the stereochemistry of the molecule. For α,β-unsaturated γ-lactones, the n→π* and π→π* electronic transitions typically give rise to distinct Cotton effects that can be used to deduce the absolute configuration of the lactone ring fusion and adjacent stereocenters.

ORD spectroscopy measures the change in the angle of optical rotation as a function of wavelength. An ORD spectrum displays a plain curve (either positive or negative) at wavelengths away from an absorption band and an anomalous curve (a "Cotton effect" curve with peaks and troughs) in the region of a chromophore's absorption. The shape and sign of the Cotton effect in the ORD spectrum are directly related to the stereochemistry of the molecule.

By analyzing the CD and ORD spectra of this compound and comparing them to established rules for sesquiterpene lactones or to data from related compounds with known absolute configurations, the unambiguous three-dimensional arrangement of its chiral centers can be determined.

| Technique | Principle | Information Obtained for this compound |

| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized light. | Sign and magnitude of Cotton effects for chromophores, leading to the assignment of absolute configuration. |

| Optical Rotatory Dispersion (ORD) | Variation of optical rotation with wavelength. | Shape and sign of Cotton effect curves, providing complementary information for absolute configuration determination. |

X-ray Crystallography in this compound Structural Confirmation

X-ray crystallography is a powerful technique that can provide an unambiguous determination of the three-dimensional structure of a molecule in the solid state. koreascience.kr This method involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The diffraction data can be used to generate an electron density map, from which the positions of individual atoms can be determined with high precision.

For this compound, a successful X-ray crystallographic analysis would yield a detailed molecular model, confirming the connectivity of the atoms, the relative stereochemistry of all chiral centers, and the precise bond lengths and angles. This information is invaluable for definitively establishing the structure elucidated by spectroscopic methods. Furthermore, the crystallographic data can reveal details about the conformation of the molecule in the crystalline state and any intermolecular interactions, such as hydrogen bonding, that may be present in the crystal lattice. While obtaining suitable crystals for X-ray diffraction can be a challenge, the resulting structural information is considered the gold standard for molecular structure confirmation.

| Crystallographic Parameter | Information Provided |

| Unit Cell Dimensions | The size and shape of the repeating unit in the crystal. |

| Space Group | The symmetry of the crystal lattice. |

| Atomic Coordinates | The precise position of each atom in the unit cell. |

| Bond Lengths and Angles | The geometry of the molecule. |

| Torsion Angles | The conformation of the molecule in the solid state. |

Computational Chemistry and Molecular Modeling for this compound Conformational Analysis

Computational chemistry and molecular modeling are indispensable tools for investigating the conformational landscape of flexible molecules like this compound, which possesses a ten-membered germacrane (B1241064) ring. These methods allow for the exploration of the potential energy surface of the molecule to identify stable low-energy conformers.

Techniques such as molecular mechanics (MM) and density functional theory (DFT) can be used to perform conformational searches. These searches systematically explore the rotational freedom around single bonds to identify all possible conformations. The energies of these conformers can then be calculated to determine their relative stabilities and populations at a given temperature.

For this compound, computational studies would be crucial for understanding the flexibility of the germacrane ring, which is known to exist in multiple conformations. By modeling the different possible chair-like and boat-like conformations of the ten-membered ring and the orientations of its substituents, a comprehensive picture of the conformational equilibrium in solution can be obtained. The results of these calculations can then be correlated with experimental data, for instance, by comparing calculated and experimental chiroptical spectra to confirm the absolute configuration and dominant solution-state conformation.

| Computational Method | Application to this compound | Derived Information |

| Molecular Mechanics (MM) | Rapid conformational searching. | Identification of a broad range of possible conformers. |

| Density Functional Theory (DFT) | Accurate calculation of conformer energies and spectroscopic properties. | Relative stabilities of conformers, prediction of IR and CD spectra. |

| Molecular Dynamics (MD) | Simulation of the dynamic behavior of the molecule over time. | Understanding the flexibility and interconversion between different conformations. |

Chemical Synthesis and Derivatization of Crispolide

Total Synthesis Approaches to Crispolide

Total synthesis aims to construct a target molecule from basic, commercially available starting materials wikipedia.org. For this compound, this involves the de novo construction of its unique tricyclic germacrane (B1241064) core with precise control over its numerous stereocenters nih.govyoutube.com.

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves working backward from the target molecule to simpler precursors uniroma1.itnih.govwikipedia.org. For a molecule of this compound's complexity, typical retrosynthetic strategies focus on simplifying the molecular structure, often by identifying strategic bonds for disconnection that lead to readily available or more manageable synthons uniroma1.itnih.govwikipedia.orgyoutube.com. Given this compound's eight-membered ring and fused bicyclic system, disconnections that exploit pericyclic reactions, particularly cycloadditions, are often considered isopsoc.orgorganicchemistrydata.orgrsc.org. The presence of multiple rings and stereogenic centers necessitates careful planning to reduce complexity effectively youtube.comyoutube.com.

The synthesis of this compound, with its multiple chiral centers, critically relies on stereoselective and enantioselective methodologies to achieve the correct three-dimensional arrangement of atoms, which is essential for the molecule's structural integrity youtube.comnih.govwikipedia.org. General approaches in asymmetric synthesis include the use of chiral starting materials (chiral pool), resolution of racemic mixtures, chiral auxiliaries, and enantioselective reactions employing chiral reagents or catalysts nih.gov. For complex natural products, catalytic asymmetric synthesis is particularly valuable for introducing new stereocenters with high enantiomeric or diastereomeric excess nih.govgardp.orgscripps.edursc.org. In the context of eight-membered ring compounds, stereodirecting effects of substituents on dienes and dienophiles, as well as control from tether substituents, have been explored to achieve single stereoisomeric products in cycloaddition reactions isopsoc.orgyoutube.com.

Cycloaddition reactions are powerful tools for constructing cyclic structures with high functionalization and stereoselectivity, making them highly useful in complex molecule synthesis rsc.orgchemrxiv.org. For this compound, a key strategy involves the application of [4+4]-cycloaddition reactions, particularly for the formation of its eight-membered ring isopsoc.orgorganicchemistrydata.org. Intramolecular [4+4] cycloadditions of bis-dienes have been described in connection with the synthesis of naturally occurring eight-membered ring compounds, including this compound isopsoc.org. Furthermore, intramolecular Diels-Alder reactions and [4+3] cycloadditions have been explored for the construction of fused cyclooctanoids, which are relevant to this compound's core structure isopsoc.orgchemrxiv.org. These reactions allow for the simultaneous formation of multiple bonds and stereocenters in a single step, offering efficiency in complex ring system construction rsc.org.

The total synthesis of complex natural products like this compound presents several challenges, primarily due to their intricate structures, the need for precise stereocontrol, and the balance between synthetic efficiency and practicality youtube.comnih.gov. These challenges include:

Structural Complexity: Molecules often feature multiple stereogenic centers, fused and bridged rings, and a high degree of unsaturation youtube.com. This compound, as a tricyclic germacranolide with a hydroperoxy group and multiple chiral centers, exemplifies this complexity nih.govnih.gov.

Stereocontrol: The introduction of specific stereocenters, especially quaternary carbons, is a significant hurdle due to steric repulsion youtube.com.

Balancing Skeleton Construction and Functional Group Introduction: Designing a route that efficiently builds the molecular skeleton while introducing and managing diverse functional groups is critical youtube.com.

Innovations in the field are continuously addressing these challenges. Recent advancements include the development of organocascade catalysis and collective natural product synthesis, which enable the preparation of structurally diverse molecules from common scaffolds youtube.com. Emerging technologies such as artificial intelligence (AI) and high-throughput screening are also being integrated to analyze vast datasets, uncover complex synthetic pathways, and accelerate the identification of promising synthetic routes rsc.org. Synthetic biology offers another avenue, allowing for the redesign of organisms to efficiently produce complex natural products or their precursors rsc.org.

Semi-Synthesis of this compound Analogs from Natural Precursors

Semi-synthesis, or partial chemical synthesis, is a chemical synthesis approach that utilizes complex compounds isolated from natural sources as starting materials to produce novel compounds uniroma1.itwikipedia.orgyoutube.comlibretexts.org. This method is often preferred when the natural precursor is structurally complex, difficult, or costly to produce via total synthesis uniroma1.it. The goal of semi-synthesis is typically to retain the medicinal properties of a natural compound while modifying other molecular characteristics, such as improving potency, stability, or safety, or to enable more cost-effective production youtube.comgardp.orgyoutube.comlibretexts.orgchromatographyonline.com.

While specific detailed examples of semi-synthesis for this compound or its direct analogs from natural precursors are not extensively detailed in the provided search results, the principles are broadly applicable. For instance, in the semi-synthesis of paclitaxel (B517696), 10-deacetylbaccatin III (10-DAB) is extracted from Taxus species and then chemically converted to paclitaxel in a few steps wikipedia.orgchemicals.co.uk. Similarly, artemisinic acid, produced by engineered microbes, can be semi-synthesized into the antimalarial drug artemisinin (B1665778) gardp.org. Given this compound's natural origin and complex structure, semi-synthetic approaches could theoretically involve isolating this compound or a closely related precursor from Tanacetum vulgare var. crispum and then chemically modifying specific functional groups to generate analogs with altered properties.

Design and Chemical Derivatization of this compound and its Analogs

Chemical derivatization involves modifying existing compounds to create new analogs, often with the aim of discovering novel properties or optimizing existing ones. This process is crucial in drug discovery and chemical biology for exploring structure-activity relationships and generating diverse molecular libraries nih.govuchicago.eduscripps.edu. Derivatization can involve targeted modifications of specific functional groups, such as carboxylic acids, hydroxyl groups, or aromatic rings, using various chemical motifs chromatographyonline.comchemicals.co.uk.

For this compound, derivatization could involve chemical modifications to its hydroperoxy group, hydroxyl groups, or the lactone moiety to explore how these changes impact its chemical reactivity or potential biological interactions. For example, this compound diacetate, a derivative of this compound, has been studied for its crystal structure, indicating that derivatization can be used to facilitate structural elucidation nih.govorganicchemistrydata.org. General derivatization methods for natural products include silylation, acylation, and alkylation, which can alter properties like volatility, thermal stability, or detectability for analytical purposes nih.govchromatographyonline.comchemicals.co.uk. By designing and synthesizing this compound analogs, researchers can gain deeper insights into the specific roles of different structural features and potentially unlock new chemical or biological applications.

Strategies for Scaffold Modification and Functionalization of this compound

The chemical synthesis of this compound, a complex natural product, has been explored in connection with broader studies on other intricate molecules like taxol and vulgarolide. researchgate.netresearchgate.netresearchgate.netmolaid.com A notable aspect of its potential synthetic pathway involves the preparation of a "bis-diene" intermediate. This bis-diene is synthesized through the carboalumination of an alkyne, which yields an iodide. This iodide is subsequently coupled with a vinyltin (B8441512) in the presence of palladium to furnish a stereodefined diene. researchgate.netresearchgate.netresearchgate.netmolaid.com This methodology suggests a route for constructing the core structural elements that could be elaborated towards this compound.

However, specific, detailed strategies for the direct scaffold modification and functionalization of this compound itself, beyond its initial synthesis or biogenetic proposals, are not extensively described in the provided information. General approaches to scaffold modification in chemical synthesis often involve targeted reactions at specific functional groups or strategic bond formations to introduce new substituents or alter the core structure. These can include:

Oxidation/Reduction Reactions: Modifying hydroxyl, carbonyl, or olefinic groups.

Esterification/Hydrolysis: Altering lactone rings or other ester functionalities.

Addition Reactions: Modifying double bonds or other unsaturated centers.

Substitution Reactions: Introducing new atoms or groups at reactive sites.

The unique hydroperoxy and lactone functionalities within this compound's germacrane skeleton present specific challenges and opportunities for chemical manipulation. While the diacetate of this compound has been characterized, indicating that the hydroxyl groups can be derivatized, comprehensive strategies for broader scaffold modifications to systematically alter its complex bicyclic system are not detailed in the available search results. umanitoba.caresearchgate.net

Creation of this compound Analog Libraries for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry and chemical biology to understand how changes in a molecule's chemical structure influence its biological activity. collaborativedrug.comwikipedia.orgnih.gov This typically involves synthesizing a library of analogs, which are compounds structurally similar to the parent molecule but with systematic modifications. By testing these analogs for a particular biological effect, researchers can identify key structural features (pharmacophores) responsible for the observed activity and optimize properties such as potency, selectivity, and metabolic stability. collaborativedrug.comnih.gov

This compound has been identified as a bitter receptor ligand, suggesting a potential area for biological investigation and, consequently, SAR studies. umanitoba.cagoogle.comrospatent.gov.rugoogle.comgoogle.com The development of analog libraries would involve targeted chemical modifications to different parts of the this compound scaffold, such as the hydroperoxide moiety, the lactone ring, or the germacrane skeleton. These modifications could aim to:

Vary substituents: Introducing different alkyl, aryl, or heteroatom-containing groups.

Alter stereochemistry: Investigating the impact of different spatial arrangements of atoms.

Modify ring systems: Opening or closing rings, or changing ring sizes.

However, detailed research findings, specific methodologies for creating this compound analog libraries, or comprehensive data tables from SAR studies on this compound or its derivatives are not provided in the current search results. While the principle of SAR is well-established and applied to various compounds collaborativedrug.comwikipedia.orgnih.govgoogle.comrsc.orgresearchgate.netnih.govebsco.comnih.govmdpi.com, explicit examples or data pertaining to this compound's SAR are not available.

Mechanistic Investigations of Crispolide S Biological Activities

Identification and Characterization of Molecular Targets of Crispolide

This compound is recognized as a ligand for specific cellular receptors, initiating a cascade of intracellular events that underpin its biological effects.

This compound Interactions with Proteins and Enzymes

This compound functions as a ligand for the human bitter taste receptor hTAS2R46. byu.edunih.govwikipedia.orgnih.gov This interaction initiates a well-defined signaling cascade. Bitter taste receptors (T2Rs), including hTAS2R46, are a family of G protein-coupled receptors (GPCRs). wikipedia.orgfiveable.me Upon activation by a ligand such as this compound, these receptors trigger the G-protein α-gustducin, leading to the activation of phospholipase C-β2 (PLCβ2). nih.gov This enzyme catalyzes the formation of the second messengers inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). nih.gov The production of these second messengers subsequently results in the release of internal calcium ions and the activation of the transient receptor potential cation channel 5 (TRPM5). nih.govwikipedia.org

Table 1: Key Proteins and Enzymes in this compound's Bitter Taste Signaling Pathway

| Protein/Enzyme | Role in this compound Signaling |

| hTAS2R46 (Taste 2 Receptor Member 46) | Primary molecular target; G protein-coupled receptor activated by this compound. byu.edunih.govwikipedia.orgnih.gov |

| α-gustducin (G-protein) | Activated by hTAS2R46 upon this compound binding, initiating downstream signaling. nih.gov |

| Phospholipase C-β2 (PLCβ2) | Activated by α-gustducin, leading to the production of IP3 and DAG. nih.gov |

| Inositol trisphosphate (IP3) | Second messenger, contributing to intracellular calcium release. nih.gov |

| Diacylglycerol (DAG) | Second messenger, contributing to intracellular calcium release. nih.gov |

| Transient Receptor Potential Cation Channel 5 (TRPM5) | Activated by intracellular calcium release, part of the bitter taste transduction. nih.govwikipedia.org |

Beyond its role as a bitter taste receptor ligand, specific direct interactions of this compound with other distinct proteins or enzymes are not detailed in the available literature.

Receptor Binding and Ligand-Target Specificity of this compound

This compound specifically activates the human bitter taste receptor hTAS2R46. byu.edunih.govwikipedia.orgnih.gov Research indicates that hTAS2R46 is broadly tuned to sesquiterpene lactones, a class of compounds to which this compound belongs. nih.gov The binding of this compound to hTAS2R46 initiates a G protein-coupled second messenger pathway, leading to the mobilization of intracellular calcium. nih.govwikipedia.org This demonstrates a specific ligand-target interaction that underpins its chemosensory effects.

This compound's Modulation of Intracellular Signaling Pathways

This compound modulates intracellular signaling pathways primarily through its interaction with bitter taste receptors, influencing downstream cellular responses.

Effects on Cell Adhesion Molecules

While the broader class of sesquiterpene peroxides, which includes this compound, has been noted as inhibitors of cell adhesion in general terms, libretexts.org specific detailed research findings or direct evidence pertaining solely to this compound's modulation of cell adhesion molecules are not explicitly described in the available literature. Cell adhesion molecules (CAMs) are crucial for cell-cell and cell-extracellular matrix interactions, influencing processes such as tissue structure, cell growth, migration, and apoptosis. nih.govresearchgate.netnih.govnih.gov However, without specific data on this compound itself, a direct impact cannot be definitively stated.

Influence on Inflammatory Cascades

This compound, as a bitter taste receptor ligand, has been shown to influence inflammatory cascades. It can inhibit the secretion of key pro-inflammatory mediators. Specifically, bitter taste receptor ligands, including this compound, have been observed to inhibit the secretion of histamine, tumor necrosis factor-alpha (TNF-α), and interferon-gamma (INF-γ) from mast cells. nih.gov This inhibition, in turn, leads to a reduction in the secretion of matrix metalloproteinase-1 (MMP-1), interleukin-6 (IL-6), and interleukin-8 (IL-8) from human keratinocytes. nih.gov This suggests an anti-inflammatory potential by modulating the release of these critical inflammatory cytokines and enzymes. Inflammatory responses are complex cascades involving various immune cells and chemical mediators. youtube.comsigmaaldrich.com

Table 2: this compound's Reported Influence on Inflammatory Mediators (via Bitter Taste Receptor Ligand Activity)

| Inflammatory Mediator | Effect of this compound (as a bitter taste receptor ligand) | Source |

| Histamine | Inhibition of secretion from mast cells. | nih.gov |

| TNF-α | Inhibition of secretion from mast cells. | nih.gov |

| INF-γ | Inhibition of secretion from mast cells. | nih.gov |

| MMP-1 | Inhibition of secretion from human keratinocytes. | nih.gov |

| IL-6 | Inhibition of secretion from human keratinocytes. | nih.gov |

| IL-8 | Inhibition of secretion from human keratinocytes. | nih.gov |

Impact on Apoptotic and Cell Cycle Regulatory Pathways

Current available research does not provide specific detailed findings on this compound's direct impact on apoptotic or cell cycle regulatory pathways. While apoptosis is a highly regulated process involving intrinsic and extrinsic signaling pathways leading to caspase activation and DNA fragmentation, nih.govyoutube.comnih.govyoutube.comnih.goveyewiki.org and cell cycle regulation is controlled by checkpoints and proteins like cyclins and cyclin-dependent kinases (CDKs), nih.govwikipedia.orgfiveable.melibretexts.orgkhanacademy.orgkhanacademy.org explicit data demonstrating this compound's specific modulation of these pathways is not detailed in the retrieved scientific literature.

Cellular Responses to this compound Treatment in In Vitro Models

Antiproliferative and Cytotoxic Effects (Mechanistic Basis)

This compound, as a sesquiterpene lactone, is part of a class of compounds known for their anti-tumor properties softouch.on.ca. While specific detailed mechanistic studies solely on this compound's antiproliferative and cytotoxic effects are limited in the available literature, the broader class of sesquiterpene lactones often exerts its biological effects through the α-methylene-γ-lactone group, which is considered a pharmacophore due to its alkylation power softouch.on.ca. This suggests a potential mechanism by which this compound may interact with cellular components. Predicted biological activities for this compound include antineoplastic and apoptosis agonist properties nih.gov. Sesquiterpene peroxides, a group that includes this compound, have also shown predicted antineoplastic and antimetastatic activity nih.gov. Cytotoxicity generally refers to the ability of a substance to cause cell damage or death, which can manifest as necrosis, apoptosis, autophagy, or inhibition of cell proliferation csic.es.

Immunomodulatory and Anti-inflammatory Mechanisms (Cellular Level)

This compound has been indicated to potentially contribute to the release of anti-inflammatory cytokines by inhibiting the cytochrome P450 system. This suggests a direct cellular mechanism for its anti-inflammatory action. Furthermore, sesquiterpene lactone endoperoxides, a category to which this compound belongs, have demonstrated anti-inflammatory properties nih.gov. In a broader context, anti-inflammatory mechanisms at the cellular level often involve the modulation of key signaling pathways such as NF-κB and MAPK pathways, and the regulation of pro-inflammatory cytokine production, including TNF-α and IL-6.

Chemosensory Receptor Modulation by this compound

This compound is recognized as a ligand for bitter receptors. Its interaction with these chemosensory receptors can lead to the modulation of metabolic hormones. This modulation is considered relevant for addressing various conditions associated with chemosensory receptor stimulation, such as metabolic syndrome, type I and type II diabetes, obesity, and undesired food cravings. Beyond metabolic regulation, this compound's modulation of chemosensory receptors has also been linked to the potential induction of feelings of happiness, well-being, or contentment.

Structure-Activity Relationship (SAR) Studies of this compound and its Derivatives

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry, aiming to identify the specific structural characteristics of a molecule that correlate with its biological activity. These studies are crucial for understanding how modifications to a compound's chemical structure can influence its potency and effects.

Correlation of Structural Features with Specific Mechanistic Events

While comprehensive and specific SAR studies detailing the correlation of this compound's structural features with precise mechanistic events are not extensively documented in the provided search results, insights can be drawn from its classification as a sesquiterpene lactone. For this class of compounds, the α-methylene-γ-lactone group is widely regarded as a critical pharmacophore responsible for many of their biological activities, including those related to their alkylation power softouch.on.ca. This structural motif is hypothesized to play a significant role in the observed effects of this compound.

Stereochemical Dependence of this compound's Molecular Interactions

This compound, a natural product identified as a hydroperoxysesquiterpene lactone with a modified germacrane (B1241064) skeleton, possesses a defined absolute stereochemistry that is crucial for its three-dimensional structure and, by extension, its molecular interactions and biological activities. The absolute configuration of this compound diacetate, a derivative of this compound, has been definitively established through anomalous-dispersion X-ray crystallography. researchgate.net This analysis revealed a configuration of (1R,2S,3S,7S,9Z,11R)-11-hydroperoxy-2-hydroxy-1-methyl-6-methylidene-4-oxatricyclo[8.3.1.03,7]tetradec-9-en-5-one. researchgate.net The cycloheptane (B1346806) ring within its sesquiterpenoid structure exhibits a conformation closer to a twist chair (C2) than a chair (Cs) form, a characteristic observed in other perhydroazulene sesquiterpenoids. researchgate.net Furthermore, the methyl group at C(4) and the hydroxyl group at C(5) are cis-oriented on the β-face of the eight-membered ring, aligning with its proposed biogenetic derivation. researchgate.net The γ-lactone ring, cis-fused at C(8), is also puckered. researchgate.net

The precise stereochemical arrangement of atoms in a chiral molecule like this compound is paramount because biological systems, including receptors, enzymes, and transport proteins, are inherently chiral. nih.govepa.govmichberk.com This "handedness" means that different stereoisomers of a compound, while sharing the same chemical formula and connectivity, can exhibit vastly different biological effects. nih.govepa.govmichberk.combiorxiv.org One enantiomer might bind effectively to a target, eliciting a desired therapeutic response, while its mirror image (enantiomer) could be inactive, less potent, or even toxic. nih.govepa.govmichberk.com This phenomenon, known as stereoselectivity or chiral discrimination, arises from the specific three-dimensional fit required for a ligand to interact with its chiral binding site, akin to a "key-and-lock" mechanism. epa.gov

For this compound, its intricate (1R,2S,3S,7S,9Z,11R) absolute configuration dictates the precise spatial orientation of its functional groups, including the hydroperoxy, hydroxyl, methyl, and methylidene moieties, as well as the geometry of its cyclogermacrane and γ-lactone rings. These specific spatial arrangements are critical for how this compound presents itself to biological targets. Any alteration to these stereocenters would result in a different stereoisomer (e.g., an enantiomer or a diastereomer), which would possess a distinct three-dimensional shape. Such a change in shape could significantly impact the compound's ability to bind to specific proteins, cross membranes, or be metabolized by enzymes, thereby altering its biological activity profile.

While the fundamental principles of stereochemical dependence strongly suggest that different stereoisomers of this compound would exhibit distinct molecular interactions and biological activities, comprehensive detailed research findings or comparative data tables specifically evaluating the differential biological activities (e.g., potency, efficacy, or binding affinities) of this compound's various possible stereoisomers were not found in the currently available literature. Future research focusing on the synthesis and comparative biological evaluation of this compound's individual stereoisomers would be essential to fully elucidate the stereochemical dependence of its molecular interactions.

Preclinical Biological Studies and Model Systems for Crispolide Research

In Vitro Cellular Models for Mechanistic Elucidation of Crispolide

In vitro cellular models provide controlled environments for detailed mechanistic investigations of this compound, allowing researchers to explore its interactions at the cellular and molecular levels.

Cancer cell lines are extensively employed in preclinical research as foundational tools for studying cancer biology, identifying novel therapeutic strategies, and elucidating the mechanisms of action of various compounds fishersci.caatamankimya.comwikipedia.orgherts.ac.uk. These immortalized cell lines offer a consistent and reproducible system for high-throughput screening and detailed molecular analysis. This compound has been investigated within the context of cancer cell lines, indicating its assessment for potential biological activities relevant to oncology. While specific details on the particular cancer cell lines used or the precise mechanistic findings for this compound in these models are not extensively detailed in the provided literature, such studies typically aim to understand effects on cell proliferation, apoptosis, cell cycle progression, and specific signaling pathways.

Beyond cancer research, this compound's effects have been explored in other cellular contexts, particularly in primary cell culture systems. Primary cell cultures, derived directly from tissues, are highly valued for their biological relevance as they retain many of the physiological characteristics of their in vivo counterparts, offering a more accurate representation of cellular behavior compared to immortalized cell lines.

This compound has been specifically studied in primary cell cultures in the context of chemosensory mechanisms, particularly bitter taste. Research has involved its application to primary cell cultures to investigate its interaction with bitter taste receptors, including T2R4, T2R14, and T2R20. Furthermore, studies have examined this compound's effects in both healthy and cystic fibrosis (CF) primary cell cultures, suggesting an interest in its broader physiological or pharmacological implications beyond taste perception.

While immune cell culture systems are critical for understanding immune function, developing immunotherapies, and studying disease processes, the provided information does not detail specific applications of this compound within these systems.

To characterize the molecular and cellular phenotypes induced by this compound, various assays have been employed. A notable example involves the use of specific assays and molecular modeling analyses focused on bitter taste receptors T2R4, T2R14, and T2R20. These studies aim to understand the precise interactions and downstream effects of this compound at a molecular level. The concentration at which this compound elicits a taste response has been reported, as shown in the table below:

| Compound | Threshold Concentration (TC) |

| This compound | 10 |

This indicates that molecular and cellular assays, including those involving receptor activity and computational modeling, are instrumental in deciphering this compound's biological actions. General approaches for assessing molecular and cellular phenotypes in preclinical studies also include high-throughput screening, analysis of cellular morphology, and investigations into cellular processes like DNA damage and repair fishersci.cawikipedia.org.

Analytical Methodologies for Crispolide Quantification and Characterization

Quantitative Analysis of Crispolide in Biological and Natural Matrices

Quantitative analysis is crucial for understanding the concentration of a compound in various samples. For sesquiterpene lactones, chromatographic techniques coupled with mass spectrometry are the methods of choice due to their high sensitivity and specificity. gcms.cznih.gov

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) for this compound

HPLC and UHPLC are the most widely used techniques for the analysis of sesquiterpene lactones. researchgate.net These methods separate compounds based on their differential partitioning between a stationary phase (typically a C18 column) and a liquid mobile phase. nih.govnih.gov UHPLC, utilizing smaller particle sizes in the column, offers higher resolution, faster analysis times, and improved sensitivity compared to traditional HPLC. nih.gov

For the analysis of sesquiterpene lactones, a reversed-phase C18 column is commonly used with a gradient elution mobile phase, often consisting of acetonitrile (B52724) and water (sometimes with additives like formic or acetic acid to improve peak shape). nih.govrsc.org Detection is typically performed using a Diode Array Detector (DAD) or a mass spectrometer. rsc.org The development of a validated HPLC or UHPLC method for this compound would involve optimizing parameters such as the column, mobile phase composition, flow rate, and detector settings to achieve adequate separation and sensitivity.

Table 1: Typical HPLC/UHPLC Parameters for Sesquiterpene Lactone Analysis

| Parameter | Typical Conditions |

| Column | Reversed-phase C18 (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Elution | Gradient elution |

| Flow Rate | 0.2 - 1.0 mL/min |

| Column Temperature | 25 - 40 °C |

| Detection | Diode Array Detection (DAD) or Mass Spectrometry (MS) |

| Injection Volume | 1 - 10 µL |

Note: These are general parameters and would require specific optimization and validation for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolite Profiling

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. creative-proteomics.com It is particularly useful for profiling volatile metabolites in biological samples. mdpi.com For non-volatile compounds like many sesquiterpene lactones, a derivatization step is often required to increase their volatility and thermal stability before GC-MS analysis. mdpi.com GC-MS combines the high separation efficiency of gas chromatography with the sensitive and specific detection of mass spectrometry, allowing for the identification of compounds based on their retention time and mass spectrum. nih.gov This technique is well-suited for identifying volatile biotransformation products of this compound or for its analysis if a suitable derivatization method is developed.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for this compound Metabolomics

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for sensitive and selective quantification of compounds in complex biological matrices. gcms.czresearchgate.net This technique couples the separation power of HPLC or UHPLC with the high specificity of tandem mass spectrometry. nih.gov LC-MS/MS is essential for metabolomics studies, enabling the detection and quantification of low-abundance metabolites. nih.govmdpi.com An LC-MS/MS method for this compound would provide high sensitivity and specificity, making it ideal for pharmacokinetic studies and for identifying its metabolites in biological fluids. nih.gov

Metabolomic Profiling of this compound and its Biotransformation Products

Metabolomics aims to comprehensively identify and quantify all small-molecule metabolites in a biological system. semanticscholar.orgnih.gov LC-MS/MS-based metabolomics is a powerful approach for discovering the biotransformation products of a compound. mdpi.commdpi.com In a typical workflow, biological samples (e.g., plasma, urine, or liver microsomes) exposed to this compound would be analyzed by high-resolution LC-MS/MS. nih.gov The data would then be processed to compare treated samples with controls, allowing for the identification of new signals corresponding to this compound metabolites. thermofisher.com The structure of these potential metabolites can be tentatively elucidated based on their accurate mass measurements and fragmentation patterns observed in the MS/MS spectra. nih.gov

Bioanalytical Methods for this compound in Complex Samples

Bioanalytical methods are developed to quantify a drug or its metabolites in biological samples like blood, plasma, or urine. nih.gov The development of a robust bioanalytical method is critical for preclinical and clinical studies. The main challenge in bioanalysis is the complexity of the biological matrix, which can interfere with the analysis. nih.gov

Sample Preparation Techniques for Enhanced this compound Detection

Effective sample preparation is a critical step in any bioanalytical method to remove interfering components from the matrix and to concentrate the analyte of interest. nih.govijpsjournal.com The choice of technique depends on the properties of the analyte and the nature of the biological matrix.

Commonly used sample preparation techniques include:

Protein Precipitation (PPT): A simple and fast method where an organic solvent (e.g., acetonitrile) is added to a plasma or serum sample to precipitate proteins. The supernatant containing the analyte is then collected for analysis. ijpsjournal.com

Liquid-Liquid Extraction (LLE): This technique separates analytes based on their differential solubility in two immiscible liquid phases (e.g., an aqueous sample and an organic solvent). It provides a cleaner extract compared to PPT. nih.gov

Solid-Phase Extraction (SPE): A highly selective method where the analyte is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a small volume of solvent, resulting in a clean and concentrated sample. ijpsjournal.com This is often the preferred method for achieving the lowest limits of quantification.

Table 2: Comparison of Common Sample Preparation Techniques

| Technique | Principle | Advantages | Disadvantages |

| Protein Precipitation | Protein removal by precipitation with an organic solvent. | Fast, simple, inexpensive. | Less clean extract, potential for matrix effects. |

| Liquid-Liquid Extraction | Partitioning of the analyte between two immiscible liquid phases. | Cleaner extract than PPT, good recovery for non-polar compounds. | More labor-intensive, requires larger solvent volumes. |

| Solid-Phase Extraction | Selective retention of the analyte on a solid sorbent. | High selectivity, clean extracts, high concentration factor. | More expensive, requires method development. |

Method Validation and Quality Control in this compound Bioanalysis

The robust quantification of this compound in biological matrices is fundamentally dependent on a meticulously validated analytical method. Bioanalytical method validation is the process of demonstrating that a specific analytical procedure is reliable and reproducible for its intended use, which in this context is the measurement of this compound concentrations in biological samples such as plasma, serum, or tissue homogenates. jfda-online.comresolian.com While specific validation studies for this compound are not extensively detailed in publicly available literature, the validation framework would follow established principles for natural products and, more specifically, for structurally related sesquiterpene lactones. researchgate.netscielo.brnih.gov The process ensures the integrity of generated data for pharmacokinetic, toxicokinetic, or other studies.

Method validation encompasses a series of experiments designed to assess the performance characteristics of the assay. japsonline.com Key parameters evaluated include accuracy, precision, selectivity, sensitivity, linearity, recovery, and stability. resolian.com These evaluations are critical for ensuring that the method can reliably differentiate and quantify the analyte in the presence of other components within the complex biological sample. japsonline.com

Method Validation Parameters

The validation of a bioanalytical method for this compound would involve assessing several key performance characteristics to ensure it is suitable for its intended purpose.

Accuracy and Precision

Accuracy refers to the closeness of the measured concentration to the true concentration of this compound in the sample. Precision describes the degree of agreement among multiple measurements of the same sample, reflecting the random error of the method. resolian.com Both are typically evaluated by analyzing replicate Quality Control (QC) samples at multiple concentration levels (low, medium, and high) across several analytical runs on different days. nih.gov

For a method to be considered valid, the results must meet predefined acceptance criteria. Typically, for chromatographic methods, the mean accuracy should be within ±15% of the nominal concentration, and the precision, expressed as the relative standard deviation (RSD), should not exceed 15%. nih.gov

Table 1: Representative Acceptance Criteria for Accuracy and Precision

| Parameter | QC Level | Acceptance Criteria |

|---|---|---|

| Intra-day Precision (RSD) | Low, Mid, High | ≤ 15% |

| Inter-day Precision (RSD) | Low, Mid, High | ≤ 15% |

| Intra-day Accuracy (% Deviation) | Low, Mid, High | Within ±15% of nominal value |

| Inter-day Accuracy (% Deviation) | Low, Mid, High | Within ±15% of nominal value |

This table presents typical acceptance criteria based on general bioanalytical method validation guidelines for compounds similar to this compound.

Selectivity and Specificity

Selectivity is the ability of the analytical method to differentiate and quantify the analyte of interest, this compound, without interference from other components in the biological matrix, such as endogenous substances, metabolites, or co-administered drugs. japsonline.com Specificity is confirmed by analyzing blank matrix samples from multiple sources to ensure no significant peaks are present at the retention time of this compound or its internal standard. scielo.br

Linearity and Range

Linearity demonstrates the proportional relationship between the analytical response and the concentration of this compound over a defined range. The range of the assay is the interval between the upper and lower concentrations of the analyte that can be reliably quantified with acceptable accuracy and precision. A calibration curve is generated by plotting the response versus the concentration of calibration standards, and a regression analysis is performed. A correlation coefficient (r²) value of >0.99 is generally considered evidence of good linearity. nih.gov

Sensitivity

The sensitivity of the method is defined by the Lower Limit of Quantification (LLOQ), which is the lowest concentration of this compound on the calibration curve that can be measured with acceptable accuracy and precision. resolian.com This is a critical parameter for studies where low concentrations of the compound are expected.

Stability

The stability of this compound in biological matrices must be thoroughly evaluated to ensure that the measured concentration reflects the actual concentration at the time of sample collection. japsonline.com Instability can lead to significant under- or over-estimation of the analyte. Stability is assessed under various conditions that mimic sample handling and storage, including:

Freeze-Thaw Stability: Assesses the stability after multiple cycles of freezing and thawing.

Short-Term (Bench-Top) Stability: Evaluates stability at room temperature for a period reflecting the sample processing time.

Long-Term Stability: Determines stability under prolonged storage conditions (e.g., -20°C or -80°C).

Post-Preparative Stability: Assesses the stability of the processed samples in the autosampler before analysis.

Studies on other sesquiterpene lactones have shown that they can be susceptible to degradation under certain pH and temperature conditions. scielo.brnih.gov For this compound, stability would be confirmed if the mean concentration of the stability test samples is within ±15% of the nominal concentration.

Table 2: Example Stability Assessment for this compound in Plasma

| Stability Test | Storage Condition | Duration | Acceptance Criterion (% Deviation from Nominal) |

|---|---|---|---|

| Freeze-Thaw | 3 cycles, -20°C to Room Temp | N/A | ≤ ±15% |

| Short-Term (Bench-Top) | Room Temperature | 6 hours | ≤ ±15% |

| Long-Term | -80°C | 90 days | ≤ ±15% |

| Post-Preparative | Autosampler (e.g., 4°C) | 24 hours | ≤ ±15% |

This table illustrates a hypothetical stability testing plan and acceptance criteria for this compound bioanalysis, based on standard industry practices.

Quality Control in Routine Analysis

Once a method has been fully validated, quality control procedures are essential to ensure the continued reliability and accuracy of the data during the analysis of study samples. nih.gov This is achieved by incorporating QC samples into each analytical run.

QC samples are prepared by spiking a known amount of this compound into the same biological matrix as the study samples. They are typically prepared at three concentration levels:

Low QC (LQC): Approximately three times the LLOQ.

Medium QC (MQC): In the mid-range of the calibration curve.

High QC (HQC): Near the upper end of the calibration range.

These QC samples are placed at the beginning and end of each analytical batch, as well as interspersed among the unknown study samples. The concentrations of the QC samples are calculated against the calibration curve, and the results are compared to their nominal values. The entire analytical run is considered acceptable if the accuracy and precision of the QC samples meet the pre-defined acceptance criteria (e.g., at least two-thirds of the QCs must be within ±15% of their nominal values, with at least one at each concentration level). nih.gov This systematic monitoring ensures the validity of the data generated for each batch of samples.

Future Directions and Emerging Research Avenues for Crispolide

Development of Novel Synthetic Routes and Sustainable Production Methods for Crispolide

The intricate and unusual structure of this compound, a hydroperoxysesquiterpene lactone with a modified germacrane (B1241064) skeleton, presents a significant challenge for chemical synthesis. researchgate.net While its total synthesis has been a subject of interest, particularly exploring strategies like [4+4] cycloaddition reactions to construct the core eight-membered ring, the development of efficient and scalable synthetic routes remains a primary objective. researchgate.netepdf.pub

Future research will likely focus on creating novel synthetic pathways that are not only efficient in terms of yield but also stereoselective, ensuring the precise three-dimensional arrangement of the molecule is achieved. A key challenge in any synthetic approach is the stereocontrolled introduction of the hydroperoxide group, a moiety crucial to its structure and potential activity.

Beyond laboratory-scale synthesis, a significant future avenue is the development of sustainable production methods. This could involve several approaches:

Biocatalysis: Utilizing enzymes to perform specific, challenging steps in the synthetic route could lead to greener and more efficient processes.

Metabolic Engineering: Modifying the biosynthetic pathways in host organisms, such as yeast or bacteria, could enable the production of this compound or its immediate precursors through fermentation. This approach offers a potentially renewable and scalable source of the compound.

Optimized Agricultural Production: For extraction from its natural source, Tanacetum vulgare, research into optimized cultivation conditions and advanced extraction techniques could enhance yields and sustainability. helsinki.fi

These strategies aim to overcome the limitations of relying solely on extraction from plant sources, which can be inefficient and subject to environmental variability.

Advanced Investigations into Undiscovered Biological Targets and Mechanisms of this compound

While early research identified potential activities for this compound, recent studies have begun to pinpoint more specific biological targets. A significant finding is the identification of this compound as a ligand for the human bitter taste receptor TAS2R46, a G protein-coupled receptor. genecards.org This discovery opens up avenues to explore its role in taste perception and extra-oral functions of bitter taste receptors, which are found in various tissues throughout the body and are involved in physiological processes beyond taste.

Future investigations are poised to delve deeper into the mechanism of action related to its known and predicted activities. Computer-based predictions have suggested a range of potential biological effects, including anti-inflammatory, antiprotozoal, immunosuppressant, and antifungal activities. researchgate.net Verifying these predictions and identifying the specific molecular targets and signaling pathways involved is a critical next step. For instance, many sesquiterpene lactones exert their effects by reacting with nucleophiles, such as cysteine residues in proteins, through Michael addition. nih.gov Investigating whether this compound follows this mechanism could reveal its protein targets and downstream effects.

Advanced research will aim to move beyond broad activity screening to detailed mechanistic studies to answer key questions:

Which specific enzymes or receptors does this compound interact with?

How does this interaction alter cellular signaling pathways?

What is the functional consequence of these molecular events?

Integration of Omics Technologies (Proteomics, Transcriptomics) for Comprehensive this compound Profiling

To gain a holistic understanding of this compound's biological effects, the integration of "omics" technologies is an essential future direction. Although comprehensive proteomics and transcriptomics studies focused specifically on this compound are still emerging, their potential is immense. This compound has been identified in broader metabolomic and proteomic profiling of various plant species, indicating the capability of these technologies to detect the compound. mdpi.comnih.gov

Future research can apply these technologies to systematically map the cellular responses to this compound exposure:

Transcriptomics: Using techniques like RNA-sequencing, researchers can analyze how this compound treatment alters the expression of thousands of genes in cells or tissues. This can provide clues about the cellular pathways it perturbs and its potential mechanisms of action.

Proteomics: This approach can identify changes in the abundance, modification, or interaction of proteins following this compound treatment. It can be used to identify direct protein targets and understand the broader downstream consequences on cellular protein networks.

By combining these omics datasets, researchers can construct a comprehensive profile of this compound's molecular footprint, offering an unbiased, system-wide view of its biological activity and potentially uncovering novel functions and mechanisms. researchgate.net

Exploration of New Delivery Systems for this compound (Conceptual Research on Materials and Strategies)

The translation of a promising bioactive compound like this compound into a potential therapeutic agent often hinges on effective drug delivery. Conceptual research outlined in patent literature highlights several innovative strategies being considered for this compound and other bitter receptor ligands. google.comgoogleapis.com The focus is on developing advanced formulations to control the compound's release and target specific sites within the body.

Emerging strategies include:

Nanoparticle Formulations: Encapsulating this compound within nanoparticles could enhance its solubility, stability, and bioavailability. google.com Nanoparticles can also be engineered for targeted delivery to specific tissues or cells.

Modified-Release Systems: Formulations designed for sustained or extended release can maintain therapeutic concentrations over a longer period, potentially improving efficacy and convenience. google.com

Bioadhesive Systems: These systems are designed to adhere to mucosal surfaces, such as the lining of the stomach or intestine. googleapis.comgoogle.com This approach could increase the local concentration and absorption of this compound in the gastrointestinal tract.

Site-Specific Delivery: Coatings and matrices that release this compound in response to the specific pH of different intestinal regions (e.g., the ileum or colon) are being explored. google.comgoogleapis.com This is particularly relevant given the presence of bitter taste receptors throughout the gut.

These conceptual delivery systems aim to overcome potential challenges like poor solubility or degradation and to maximize the therapeutic potential of this compound by ensuring it reaches its biological target in an effective concentration.

Interdisciplinary and Collaborative Research Initiatives in this compound Chemistry and Biology

The complexity of natural product research necessitates a highly collaborative and interdisciplinary approach, and the future of this compound research is no exception. Progress in this field will depend on synergistic initiatives that bridge the gap between chemistry and biology.

Key areas for collaboration include:

Natural Product Chemistry and Synthetic Chemistry: Collaboration between chemists who isolate and elucidate the structures of natural products and those who design and execute their synthesis is crucial for providing the quantities of pure compound needed for extensive biological testing. helsinki.fiuq.edu.au

Pharmacology and Molecular Biology: Biologists and pharmacologists are essential for designing and conducting assays to screen for biological activity, identify molecular targets, and elucidate mechanisms of action. genecards.orgnih.gov

Computational Chemistry and Systems Biology: Integrating computational modeling to predict potential targets with omics-based approaches provides a powerful, modern framework for understanding the compound's system-wide effects. uq.edu.au

Materials Science and Pharmaceutical Science: The development of novel delivery systems requires expertise in materials science to design and fabricate carriers like nanoparticles, and in pharmaceutical sciences to formulate and test the final dosage forms. google.comgoogle.com

Such interdisciplinary collaborations are vital for accelerating the pace of discovery, from fundamental understanding of this compound's properties to its potential development for therapeutic or other applications. scribd.com

Q & A

Q. Q1. What are the primary analytical methods for identifying and quantifying Crispolide in complex matrices?

Answer: this compound identification typically employs hyphenated techniques such as LC-MS/MS or GC-MS coupled with NMR for structural elucidation. For quantification, calibration curves using certified reference standards are essential. Validate methods via parameters like limit of detection (LOD) , limit of quantification (LOQ) , and recovery rates in spiked samples. Ensure reproducibility by repeating analyses under varying conditions (e.g., pH, temperature) .

Q. Table 1: Common Analytical Techniques for this compound